molecular formula C28H29N3O3S2 B2988576 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 361479-33-6

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2988576
CAS No.: 361479-33-6
M. Wt: 519.68
InChI Key: HKTCURCZDNQOOD-UHFFFAOYSA-N
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Description

The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide features a benzamide core substituted with two distinct pharmacophores:

  • A sulfonyl group linked to a 3,5-dimethylpiperidine moiety, which may enhance solubility and influence target binding through steric and electronic effects.
  • An N-aryl group connected to a 6-methyl-1,3-benzothiazole ring, a scaffold known for its bioactivity in antimicrobial and antituburcular contexts .

The 6-methyl substitution on the benzothiazole ring may modulate lipophilicity, balancing membrane permeability and metabolic stability.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S2/c1-18-4-13-25-26(15-18)35-28(30-25)22-5-9-23(10-6-22)29-27(32)21-7-11-24(12-8-21)36(33,34)31-16-19(2)14-20(3)17-31/h4-13,15,19-20H,14,16-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTCURCZDNQOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: Finally, the benzothiazole and sulfonylated piperidine intermediates are coupled with a benzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.

    Substitution: The benzamide and benzothiazole moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to downstream effects on cellular processes. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of structurally analogous compounds, focusing on substituent variations and their hypothesized biological and physicochemical impacts.

Benzothiazole Derivatives with Antituburcular Activity

Evidence from studies on 2-aryl benzothiazoles (Table 1, ) highlights the role of substituents on the benzothiazole ring and aryl groups in modulating activity against Mycobacterium tuberculosis:

Compound (from ) Key Substituents Hypothesized Effects
3c : 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole Fluoro and trifluoromethyl groups on aryl ring - Increased potency due to electron-withdrawing groups enhancing target interaction. - Reduced solubility from hydrophobicity of CF₃.
3d : 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol Nitro and methoxy groups on phenol ring - Nitro group may improve DNA gyrase inhibition but increase toxicity. - Methoxy group could enhance solubility via polarity.
Main Compound 6-methylbenzothiazole linked to phenyl - Moderate lipophilicity from methyl group, balancing permeability and solubility. - Potential for broader selectivity due to lack of strongly electron-withdrawing groups.

Sulfonamide-Functionalized Benzamides

Compounds with sulfonamide groups (e.g., ) demonstrate the influence of sulfonyl-linked substituents on physicochemical properties:

Compound (from ) Key Features Comparison with Main Compound
4-(3,5-dimethylpyrazol-1-yl)sulfonyl-N-[...]benzamide 3,5-dimethylpyrazole as sulfonamide substituent - Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance target affinity. - Lower steric bulk than 3,5-dimethylpiperidine, possibly reducing metabolic stability.
Main Compound 3,5-dimethylpiperidine sulfonamide - Enhanced solubility from piperidine’s basicity. - Steric hindrance from dimethyl groups may improve resistance to enzymatic degradation.

Benzamide Derivatives with Alkoxy/Aryloxy Substituents

Compounds like those in (e.g., lines 9–12) feature alkoxy-phenyl groups linked to benzamide, influencing pharmacokinetics:

Compound (from ) Substituents Hypothesized Differences
N-[(2S)-3-(4-butoxyphenyl)...]benzamide Butoxy group on phenyl ring - Longer alkoxy chains (e.g., butoxy) may increase half-life but reduce aqueous solubility.
Main Compound Benzothiazole-phenyl group - Rigid benzothiazole core likely improves target binding specificity compared to flexible alkoxy chains. - Methyl group may reduce CYP-mediated metabolism.

Key Research Findings and Implications

  • Antimicrobial Potential: The benzothiazole moiety in the main compound aligns with derivatives showing antituburcular activity, though its 6-methyl substitution may offer a pharmacokinetic advantage over nitro- or fluoro-substituted analogs .
  • Solubility and Stability : The 3,5-dimethylpiperidine sulfonamide group likely enhances solubility compared to pyrazole- or alkylsulfonamide-containing analogs, while its steric bulk may confer metabolic stability .
  • Synthetic Feasibility : The compound’s structure suggests compatibility with established benzothiazole synthesis routes (e.g., cyclization of thioamide intermediates, as in ).

Biological Activity

The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Piperidine moiety : Contributes to the overall pharmacological profile.
  • Sulfonamide linkage : Known for its antibacterial properties.
  • Benzothiazole derivative : Often associated with anticancer activity.

Molecular Formula

The molecular formula of the compound is C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 356.47 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing a sulfonamide group exhibit significant antimicrobial properties. Studies show that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is primarily through inhibition of bacterial folate synthesis.

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer potential. The specific compound has shown promise in preliminary assays targeting cancer cell lines. For instance, it has been reported to induce apoptosis in certain cancer cells, likely through modulation of cell signaling pathways.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives and evaluated their antimicrobial activity. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Compound A16S. aureus
Compound B8E. coli
Target Compound8S. aureus, E. coli

Study 2: Anticancer Activity

A recent investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values around 10 µM for breast cancer cells .

Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. For instance, docking simulations against dihydrofolate reductase (DHFR) revealed strong interactions, suggesting that this compound could serve as a potent inhibitor .

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